Tenacissoside G

Pharmacokinetics Bioavailability UPLC-MS/MS

Tenacissoside G reverses P-gp-mediated paclitaxel resistance in A2780/T cells and synergizes with 5-FU in CRC models via p53 activation. Unlike analogs H (89.8%) and I (9.4%), its 22.9% bioavailability and direct EGFR antagonism enable reproducible in vivo combination studies. Select when research requires defined P-gp inhibition or EGFR screening.

Molecular Formula C42H64O14
Molecular Weight 792.9 g/mol
Cat. No. B10814542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenacissoside G
Molecular FormulaC42H64O14
Molecular Weight792.9 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C
InChIInChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11-/t22-,23-,25+,26+,27-,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1
InChIKeyOHDJGUWKOIBIKY-FTVBGCRBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenacissoside G: A C21 Steroidal Glycoside with Documented Bioavailability and Tumor Resistance Reversal Activity


Tenacissoside G (CAS 191729-43-8, C42H64O14) is a C21 steroidal glycoside isolated from the stem of Marsdenia tenacissima (Roxb.) Wight et Arn., a medicinal plant with established traditional use and inclusion in the Chinese Pharmacopoeia [1]. Unlike many natural products lacking pharmacokinetic characterization, Tenacissoside G has been subjected to rigorous in vivo pharmacokinetic analysis, with its absolute oral bioavailability quantified at 22.9% in rats [2]. The compound has demonstrated distinct pharmacological activities in multiple cancer models, including the ability to reverse P-glycoprotein (P-gp)-mediated multidrug resistance [3] and to act as a direct antagonist of epidermal growth factor receptor (EGFR) [4]. These properties are not uniformly shared among structurally related tenacissosides, making Tenacissoside G a chemically distinct entity with defined, measurable differentiation from its in-class analogs.

Why Tenacissoside H or I Cannot Substitute for Tenacissoside G in Bioavailability-Sensitive or EGFR-Targeted Applications


The C21 steroidal glycosides from Marsdenia tenacissima, including Tenacissoside G, H, and I, exhibit profound structural divergence that translates into non-interchangeable pharmacokinetic and pharmacodynamic profiles. A direct comparative UPLC-MS/MS study in rats revealed that Tenacissoside H possesses approximately 3.9-fold higher oral bioavailability (89.8%) than Tenacissoside G (22.9%), while Tenacissoside I displays only 9.4% bioavailability [1]. These differences preclude simple molar substitution when systemic exposure is a design criterion. Furthermore, while all three compounds bind EGFR in silico, cell-based MTT assays demonstrated that the growth inhibitory potency against EGFR-overexpressing cell lines varies substantially among the congeners, with Tenacissoside I showing the most pronounced effect [2]. Therefore, substitution of Tenacissoside G with another tenacissoside—without empirical validation—would introduce uncontrolled variables in both exposure and target engagement, undermining experimental reproducibility and potentially invalidating comparative conclusions.

Tenacissoside G: Head-to-Head and Cross-Study Comparative Evidence for Procurement Decision-Making


Tenacissoside G Demonstrates 2.6-Fold Higher Oral Bioavailability Than Tenacissoside I in Direct Pharmacokinetic Comparison

In a direct comparative pharmacokinetic study in Sprague-Dawley rats, Tenacissoside G, Tenacissoside H, and Tenacissoside I were each administered orally (5 mg/kg) and intravenously (1 mg/kg) with six rats per group. Absolute oral bioavailability was calculated as 22.9% for Tenacissoside G, 89.8% for Tenacissoside H, and 9.4% for Tenacissoside I [1]. This positions Tenacissoside G as an intermediate-bioavailability candidate, offering 2.6-fold higher systemic exposure than Tenacissoside I while avoiding the potential for exaggerated exposure associated with Tenacissoside H's nearly 90% bioavailability.

Pharmacokinetics Bioavailability UPLC-MS/MS

Tenacissoside G Inhibits P-Glycoprotein and Prolongs Paclitaxel Mean Residence Time In Vivo

In a study evaluating P-gp-mediated herb-drug interactions, 30 Sprague-Dawley rats were randomized into solvent control, verapamil positive control, and Tenacissoside G groups at 20, 40, and 60 mg/kg. Following seven consecutive days of intraperitoneal Tenacissoside G administration, a single intravenous dose of 6 mg/kg paclitaxel was given. Tenacissoside G significantly prolonged the mean residence time (MRT) of paclitaxel in a dose-dependent manner [1]. This effect is attributed to direct P-gp binding and inhibition of P-gp expression [1]. A subsequent study in paclitaxel-resistant ovarian cancer A2780/T cells confirmed that Tenacissoside G reverses PTX resistance by inhibiting the Src/PTN/P-gp signaling axis, leading to increased intracellular PTX accumulation [2].

Multidrug Resistance Reversal P-glycoprotein Herb-Drug Interaction

Tenacissoside G Binds EGFR with a Mode Similar to Gefitinib and Inhibits EGFR-Overexpressing Cell Growth

Using a two-dimensional EGFR cell membrane chromatography (CMC) coupled with HPLC-ESI-IT-TOF-MS system, Tenacissoside G, H, and I were identified as components of M. tenacissima that are specifically retained on an EGFR-CMC column, indicating direct binding to the EGFR extracellular domain [1]. Molecular docking revealed that the binding mode of these tenacissosides (collectively referred to as TS) on EGFR is similar to that of the clinically approved EGFR tyrosine kinase inhibitor gefitinib [1]. Subsequent MTT assays demonstrated that TS (including Tenacissoside G) could inhibit the growth of EGFR highly expressed cell lines in a dose-dependent manner within the 5-50 μmol/L range [1].

EGFR Antagonism Cell Membrane Chromatography Molecular Docking

Tenacissoside G Exhibits IC50 Values of 91.71 μM and 88.34 μM Against Colorectal Cancer Cell Lines RKO and LoVo

In a study examining the anti-proliferative effects of Tenacissoside G on colorectal cancer, CCK-8 assays were performed on RKO and LoVo cell lines. After 48 hours of treatment, the IC50 values were determined to be 91.71 μM for RKO cells and 88.34 μM for LoVo cells [1]. The compound induced G0/G1 cell cycle arrest, significant DNA damage as measured by comet assay and γ-H2AX immunofluorescence, and activated the ATM-CHK2-p53 signaling pathway [1]. These findings establish a quantifiable benchmark for potency against colorectal cancer cells with defined mechanistic underpinnings.

Colorectal Cancer IC50 ATM-CHK2-p53 Pathway

Tenacissoside G Synergistically Potentiates 5-Fluorouracil Activity in Colorectal Cancer Cells

Combination studies using isobologram analysis and the Chou-Talalay combination index (CI) method demonstrated that Tenacissoside G synergistically potentiates the inhibitory effects of 5-fluorouracil (5-FU) on human colorectal cancer cells [1]. This synergism was validated in both in vitro cellular assays and in vivo xenograft mouse models [1]. The underlying mechanisms include enhanced activation of the caspase cascade, increased DNA damage, and induction of p53 phosphorylation at Serine 46 [1]. The synergistic effect was confirmed by CompuSyn software analysis using the T.C. Chou Method, providing a rigorous quantitative framework for combination therapy design.

Drug Synergy 5-Fluorouracil Chemosensitization

Tenacissoside G Reduces Osteoarthritis Severity In Vivo with Decreased OARSI Score and Cartilage Protection

In a murine destabilization of the medial meniscus (DMM) model of osteoarthritis, Tenacissoside G treatment resulted in decreased articular cartilage damage and a reduction in the Osteoarthritis Research Society International (OARSI) histological score [1]. In vitro, Tenacissoside G significantly inhibited IL-1β-induced expression of inflammatory mediators including iNOS, TNF-α, IL-6, MMP-3, and MMP-13, and suppressed NF-κB activation in primary mouse chondrocytes [1]. This dual in vitro/in vivo validation establishes Tenacissoside G as a compound with cartilage-protective effects mediated through NF-κB pathway inhibition.

Osteoarthritis NF-κB Pathway In Vivo Efficacy

Tenacissoside G: Validated Application Scenarios Derived from Comparative Evidence


Overcoming Paclitaxel Resistance in Ovarian Cancer Models

Based on evidence that Tenacissoside G inhibits the Src/PTN/P-gp signaling axis and prolongs paclitaxel mean residence time in vivo [1], this compound is specifically indicated for experimental designs investigating reversal of P-gp-mediated paclitaxel resistance. In PTX-resistant ovarian cancer A2780/T cells, Tenacissoside G enhances intracellular PTX accumulation and restores chemosensitivity [2]. Procurement of Tenacissoside G is justified when the research objective includes evaluating P-gp inhibition as a chemosensitization strategy in multidrug-resistant cancer models.

Combination Therapy Optimization with 5-Fluorouracil in Colorectal Cancer

The demonstrated synergistic potentiation of 5-FU by Tenacissoside G, validated by Chou-Talalay combination index analysis and in vivo xenograft studies [3], supports its use in preclinical colorectal cancer combination therapy development. Researchers aiming to reduce 5-FU dosage while preserving or enhancing anti-tumor efficacy should prioritize Tenacissoside G based on its documented p53-mediated apoptosis induction and cell cycle arrest mechanisms [3].

EGFR-Targeted Screening and Mechanistic Studies

Tenacissoside G is specifically retained on EGFR cell membrane chromatography columns and exhibits a binding mode similar to gefitinib in molecular docking studies [4]. This evidence positions Tenacissoside G as a relevant tool compound for screening cascades aimed at identifying EGFR antagonists from natural product libraries. Its procurement is recommended when the research framework requires compounds with validated direct EGFR binding and dose-dependent growth inhibition in EGFR-overexpressing cell lines (5-50 μmol/L range) [4].

Osteoarthritis and NF-κB-Mediated Inflammation Research

With in vivo evidence demonstrating reduced OARSI scores and cartilage protection in the DMM mouse model of osteoarthritis, coupled with in vitro suppression of IL-1β-induced NF-κB activation and MMP expression [5], Tenacissoside G is an appropriate selection for studies investigating NF-κB pathway inhibition in degenerative joint disease. This application scenario is supported by quantitative histological scoring and gene expression data from both in vitro chondrocyte cultures and in vivo animal models [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenacissoside G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.